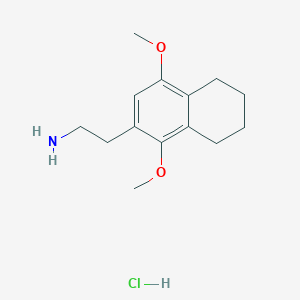

2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride

Description

2-(1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride is a substituted tetralin (5,6,7,8-tetrahydronaphthalene) derivative featuring 1,4-dimethoxy groups and an ethylamine side chain. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13;/h9H,3-8,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCSKXPKFJLYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCCC2=C(C(=C1)CCN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470435-00-6 | |

| Record name | 2c-g-4 Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2470435006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-G-4 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY0S72C8AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene.

Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The dimethoxy groups and ethanamine side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Research indicates that 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride exhibits various biological activities that make it a candidate for further investigation in pharmacology.

Neuropharmacological Effects

This compound has been studied for its potential effects on the central nervous system. It may act as a serotonin receptor agonist, which could have implications for treating mood disorders and anxiety. Studies suggest that similar compounds can influence serotonin pathways, potentially leading to antidepressant effects .

Antitumor Activity

There is emerging evidence suggesting that derivatives of tetrahydronaphthalene compounds may exhibit antitumor properties. These compounds could interfere with cancer cell proliferation and induce apoptosis in specific cancer types .

Analgesic Properties

Preliminary studies indicate that the compound may possess analgesic properties. This activity is particularly relevant for the development of new pain management therapies that minimize opioid use .

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry investigated the effects of tetrahydronaphthalene derivatives on serotonin receptors. The findings indicated that modifications on the naphthalene ring could enhance receptor affinity and selectivity, suggesting a pathway for developing new antidepressants based on this scaffold .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that certain naphthalene derivatives inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The role of 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride in this context remains to be fully elucidated but shows promise as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s key differentiators include:

- Tetralin core : The saturated 5,6,7,8-tetrahydronaphthalene ring distinguishes it from fully aromatic naphthalene derivatives.

- 1,4-Dimethoxy groups : These substituents influence electronic properties and receptor binding.

Table 1: Structural Comparison with Analogous Compounds

*Molecular formulas inferred from IUPAC names.

Key Differences and Implications

Aromatic vs. Saturated Cores :

- The target compound’s tetralin core may confer greater conformational flexibility and reduced planarity compared to the fully aromatic naphthalene analog . This could enhance binding to G-protein-coupled receptors (GPCRs) or improve blood-brain barrier penetration.

- In contrast, the aromatic naphthalene derivative () may exhibit stronger π-π interactions but lower solubility.

Substituent Positioning :

- The 1,4-dimethoxy groups in the target compound differ from the 7-methoxy-6-methyl substituents in the tetralin-based analog (). Methoxy groups at the 1,4-positions may optimize steric and electronic effects for dopamine or serotonin receptor modulation .

Side Chain Variations :

- Ethylamine side chains (target compound and analog) enable salt formation and hydrogen bonding, whereas direct amine attachment () may limit solubility or bioavailability.

Biological Activity

2-(1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride, also known as NMIA D1052, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanamine hydrochloride

- Molecular Formula : C14H22ClNO2

- Molecular Weight : 271.78 g/mol

- Purity : 99.2% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of research include:

1. Anticancer Activity

Research indicates that derivatives of compounds similar to 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine exhibit cytotoxic effects against various cancer cell lines. For instance:

- In a study evaluating related compounds against the K562 cell line, some derivatives showed significant cytotoxicity with IC50 values around 0.66 to 0.96 μM .

2. Neuroprotective Effects

The compound has been suggested to have neuroprotective properties. A review discusses its potential role in treating neuropsychiatric disorders by modulating neurotransmitter systems .

3. Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities which are critical in preventing oxidative stress-related diseases .

Case Studies and Research Findings

The precise mechanisms through which 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cytotoxicity may be mediated through apoptosis induction in cancer cells.

- Neuroprotective effects might involve modulation of neurotransmitter release and receptor activity.

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride?

The synthesis of this compound typically involves multi-step reactions, including the preparation of tetrahydronaphthalene intermediates and subsequent functionalization. For example, analogous amines are synthesized via modified Mannich reactions, where intermediates like hydantoins are hydrolyzed under reflux with aqueous NaOH to yield amino acid derivatives . Characterization should include:

Q. How should researchers assess the stability and optimal storage conditions for this compound?

Stability studies for structurally related amines indicate:

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- HPLC-UV : Use C18 columns with mobile phases like acetonitrile/0.1% TFA, optimized for retention of aromatic amines .

- LC-MS/MS : Enhances sensitivity for trace analysis in pharmacokinetic studies. Calibrate using deuterated internal standards to mitigate matrix effects .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Receptor binding assays : Screen for affinity toward serotonin or adrenergic receptors using radiolabeled ligands (e.g., [3H]-LSD for 5-HT receptors).

- Enzyme inhibition studies : Test interactions with monoamine oxidases (MAOs) via spectrophotometric assays measuring hydrogen peroxide production .

- Cellular signaling pathways : Use CRISPR-edited cell lines to identify downstream targets (e.g., cAMP modulation).

Q. What experimental designs are recommended to resolve contradictions in spectral data or synthesis yields?

- Reproducibility checks : Repeat syntheses under controlled conditions (e.g., inert atmosphere, strict temperature control) .

- Advanced NMR techniques : 2D-COSY or HSQC to resolve overlapping signals in the tetrahydronaphthalene core .

- Alternative characterization : X-ray crystallography for unambiguous structural confirmation .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation pathways?

- Abiotic degradation : Expose to simulated sunlight (UV irradiation) and analyze photoproducts via LC-HRMS .

- Biotic degradation : Incubate with soil or microbial consortia; track metabolic intermediates (e.g., demethylated derivatives) using isotopic labeling .

- Ecotoxicity assays : Use Daphnia magna or algae to assess acute/chronic effects, following OECD guidelines .

Q. What methodologies are employed to identify and quantify degradation products under stressed conditions?

- Forced degradation : Subject the compound to acid/base hydrolysis, oxidation (H2O2), and thermal stress.

- HRMS and NMR : Identify major degradants (e.g., quinone derivatives from oxidation) .

- Quantitative structure-activity relationship (QSAR) models : Predict ecotoxicological risks of degradants .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

- Data Validation : Cross-validate analytical results with orthogonal methods (e.g., NMR + IR for functional groups) .

- Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., chlorinated reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.